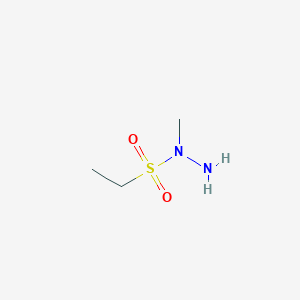

N-methylethane-1-sulfonohydrazide

CAS No.:

Cat. No.: VC18104086

Molecular Formula: C3H10N2O2S

Molecular Weight: 138.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H10N2O2S |

|---|---|

| Molecular Weight | 138.19 g/mol |

| IUPAC Name | N-methylethanesulfonohydrazide |

| Standard InChI | InChI=1S/C3H10N2O2S/c1-3-8(6,7)5(2)4/h3-4H2,1-2H3 |

| Standard InChI Key | OBWAYRLYJHUTAT-UHFFFAOYSA-N |

| Canonical SMILES | CCS(=O)(=O)N(C)N |

Introduction

N-methylethane-1-sulfonohydrazide is an organic compound with the molecular formula C3H10N2O2S and a molecular weight of 138.19 g/mol. It belongs to the sulfonohydrazide class of compounds, characterized by the presence of a sulfonyl group (-SO₂) attached to a hydrazide moiety. The addition of a methyl group enhances its solubility and reactivity, making it versatile for various chemical and biological applications.

Synthesis of N-methylethane-1-sulfonohydrazide

The synthesis of N-methylethane-1-sulfonohydrazide involves the following steps:

-

Reactants: Ethane-1-sulfonyl chloride and methylhydrazine.

-

Reaction Conditions: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

-

Solvent: Common solvents include dichloromethane or tetrahydrofuran.

-

Purification: The product is purified using recrystallization or chromatography techniques.

This controlled synthesis ensures high purity, typically achieving a chemical purity of over 95%.

Chemical Reactions

N-methylethane-1-sulfonohydrazide exhibits diverse reactivity due to its functional groups:

-

Oxidation: Converts into sulfonic acid derivatives using oxidizing agents like hydrogen peroxide.

-

Reduction: Reduction with agents like sodium borohydride yields hydrazine derivatives.

-

Substitution: Undergoes nucleophilic substitution, where the sulfonohydrazide group is replaced by other nucleophiles such as amines.

These reactions underline its utility in synthetic organic chemistry.

Applications in Research and Industry

N-methylethane-1-sulfonohydrazide has applications across multiple fields:

Chemistry

-

Used as a reagent in the synthesis of sulfonamide and hydrazone derivatives.

Biology

-

Investigated for antimicrobial properties, showing potential in developing new antibiotics.

Medicine

-

Explored for anticancer activity due to its ability to inhibit enzymes critical for tumor growth.

Industrial Use

-

Serves as an intermediate in pharmaceutical manufacturing and specialty chemical production.

Mechanism of Action

Biologically, N-methylethane-1-sulfonohydrazide interacts with enzymes by binding to their active sites, inhibiting catalytic activity. This mechanism underpins its antimicrobial and anticancer potential.

Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methanesulfonohydrazide | Sulfonohydrazide | Lacks ethyl group; less versatile chemically |

| Ethanesulfonohydrazide | Sulfonohydrazide | No methyl group; reduced solubility |

| Benzene sulfonohydrazide | Aromatic sulfonamide | Contains an aromatic ring, altering reactivity |

N-methylethane-1-sulfonohydrazide's ethyl chain and methyl substitution enhance its solubility and reactivity compared to these analogs.

Antimicrobial Activity

Studies have shown that N-methylethane-1-sulfonohydrazide exhibits moderate antimicrobial properties, dependent on the concentration and target organism.

Anticancer Potential

Preliminary research indicates that the compound can inhibit enzymes involved in cancer cell proliferation, making it a candidate for further drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume